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Compound of Interest

Compound Name: 1-(2-Methylquinolin-3-yl)ethanone

Cat. No.: B084497 Get Quote

1-(2-Methylquinolin-3-yl)ethanone, identified by the CAS Number 14208-35-6, is a

heterocyclic ketone belonging to the quinoline family.[1][2] The quinoline scaffold, a fusion of a

benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs.[3][4] This compound, featuring a methyl group

at the 2-position and an acetyl group at the 3-position, serves as a crucial intermediate for the

synthesis of more complex, biologically active molecules. Its structural features make it a

valuable target for researchers and drug development professionals exploring new therapeutic

agents. This guide provides a comprehensive overview of its chemical properties, synthesis,

and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties
The molecular architecture of 1-(2-Methylquinolin-3-yl)ethanone dictates its chemical

behavior and potential for further functionalization. Its key properties are summarized below.
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Property Value Reference

CAS Number 14208-35-6 [1][2]

Molecular Formula C12H11NO [2][5]

Molecular Weight 185.22 g/mol [2][5]

IUPAC Name
1-(2-methylquinolin-3-

yl)ethanone
[5]

Synonyms 3-Acetyl-2-methylquinoline [2]

InChI Key
OKDWGFQXJYJNIJ-

UHFFFAOYSA-N
[6]

Canonical SMILES
CC1=NC2=CC=CC=C2C=C1C

(=O)C
[2]

Topological Polar Surface Area 30 Å² [5]

Hydrogen Bond Acceptor

Count
2 [2][5]

Hydrogen Bond Donor Count 0 [2][5]

Rotatable Bond Count 1 [2][5]

The presence of the ketone carbonyl group and the quinoline nitrogen atom makes the

molecule a hydrogen bond acceptor, influencing its solubility and interactions with biological

macromolecules. The acetyl group provides a reactive handle for various chemical

transformations, such as condensation reactions, to build more complex molecular scaffolds.

Synthesis Methodologies: A Protocol-Driven
Approach
The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry.

Several methods have been developed, with a growing emphasis on environmentally benign

and efficient protocols. One notable approach involves a one-pot, three-component reaction

catalyzed by ferric chloride.
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FeCl₃-Catalyzed One-Pot Synthesis
This method provides a facile and environmentally friendly route using readily available starting

materials. The reaction condenses a substituted 2-aminoacetophenone with an active

methylene compound (in this case, acetylacetone) in water, using ferric chloride (FeCl₃·6H₂O)

as an inexpensive and non-toxic catalyst.[3]

Causality of Experimental Design:

Catalyst Choice (FeCl₃·6H₂O): Iron catalysts are chosen for their low cost, low toxicity, and

environmental friendliness compared to many heavy metal catalysts. Ferric chloride acts as

a Lewis acid, activating the carbonyl groups of the reactants and facilitating the condensation

and subsequent cyclization steps.

Solvent Choice (Water): Utilizing water as a solvent aligns with the principles of green

chemistry, avoiding the use of volatile and often toxic organic solvents. It can also promote

certain reaction types through hydrophobic effects.

One-Pot Procedure: This approach enhances efficiency by minimizing the number of

intermediate purification steps, which saves time, reduces solvent waste, and can improve

overall yield.

Experimental Workflow Diagram:
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Caption: One-pot synthesis workflow for 1-(2-methylquinolin-3-yl)ethanone.
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Detailed Step-by-Step Protocol: This protocol is adapted from a general procedure for the

synthesis of similar quinoline derivatives.[7]

Reactant Mixture: In a round-bottom flask, combine 2-aminoacetophenone (0.01 M),

acetylacetone (0.01 M), and 10 mL of an aqueous solution of FeCl₃·6H₂O.

Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 363 K) for

approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Neutralization: After the reaction is complete, cool the mixture to room temperature and

neutralize it with a 1 N NaOH solution until the resulting suspension reaches a neutral pH.

Isolation: Filter the solid precipitate that forms. Wash the solid with cold water to remove any

inorganic impurities.

Purification: Dry the crude product. Further purification can be achieved by column

chromatography using an appropriate solvent system (e.g., a mixture of chloroform and

hexane) or by recrystallization from a suitable solvent like ethanol to yield the pure 1-(2-
Methylquinolin-3-yl)ethanone.

This self-validating protocol includes a monitoring step (TLC) and a robust purification process

to ensure the identity and purity of the final compound, which can then be confirmed by

spectroscopic analysis.

Spectroscopic Characterization Profile
To confirm the successful synthesis and structural integrity of 1-(2-Methylquinolin-3-
yl)ethanone, a combination of spectroscopic techniques is employed. While the specific

spectrum is unique to the compound, the expected characteristics can be inferred from its

structure and data from analogous compounds.[8]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band

characteristic of a carbonyl (C=O) stretch, typically in the region of 1680-1690 cm⁻¹. This

frequency is indicative of an aromatic ketone where the carbonyl group is conjugated with

the quinoline ring system.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3201233/
https://www.benchchem.com/product/b084497?utm_src=pdf-body
https://www.benchchem.com/product/b084497?utm_src=pdf-body
https://www.benchchem.com/product/b084497?utm_src=pdf-body
https://www.benchchem.com/product/b084497?utm_src=pdf-body
https://www.smolecule.com/products/s610597
https://www.smolecule.com/products/s610597
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will

provide detailed information. Key expected signals include:

A singlet for the methyl protons of the acetyl group (-COCH₃).

A singlet for the methyl protons at the 2-position of the quinoline ring (-CH₃).

A series of multiplets in the aromatic region corresponding to the protons on the quinoline

ring system.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR will show

distinct signals for each unique carbon atom. A peak in the downfield region (typically >190

ppm) will correspond to the carbonyl carbon of the acetyl group. Other signals will represent

the methyl carbons and the sp²-hybridized carbons of the quinoline ring.

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺)

corresponding to the exact mass of the compound (185.084 g/mol ).[2][5] The fragmentation

pattern can provide further structural confirmation.

Applications in Drug Discovery and Medicinal
Chemistry
Quinoline and its derivatives are renowned for their broad spectrum of pharmacological

activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4]

[9][10] 1-(2-Methylquinolin-3-yl)ethanone serves as a versatile precursor for synthesizing

novel drug candidates.

The acetyl group at the 3-position is particularly useful for creating more complex structures like

chalcones, which are known to possess potent biological activities. For instance, quinoline-

based chalcones have been developed as anticancer agents that target tubulin polymerization,

a critical process in cell division.[11]

Logical Pathway for Drug Development:
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Caption: Potential application pathway in anticancer drug development.
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This compound and its derivatives are also investigated for their potential to inhibit other key

cellular targets. The quinoline scaffold can be modified to interact with various enzymes and

receptors, making it a valuable starting point for lead optimization in drug discovery campaigns.

[11][12]

Conclusion
1-(2-Methylquinolin-3-yl)ethanone (CAS: 14208-35-6) is more than just a chemical

compound; it is a strategic molecular scaffold with significant potential in synthetic and

medicinal chemistry. Its well-defined properties and accessible synthesis routes, particularly

through modern, green chemistry approaches, make it a valuable tool for researchers. By

serving as a foundational building block, it enables the exploration and development of novel

quinoline-based derivatives with the potential to become next-generation therapeutic agents for

a range of human diseases. This guide has provided the core technical knowledge necessary

for scientists to understand, synthesize, and ultimately innovate with this important heterocyclic

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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